![molecular formula C24H20N2O4 B2463237 N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 887889-60-3](/img/structure/B2463237.png)
N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide
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Overview
Description
“N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide” is a complex chemical compound used in scientific research. It belongs to the class of benzofuran compounds, which are ubiquitous in nature . Benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including the one , have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have dramatic anticancer activities . They have significant cell growth inhibitory effects, and the inhibition rates in different types of cancer cells are quite high .
Antibacterial Activity
The introduction of the substituents at the 2-position phenyl group and the 5-position hydroxyl group, halogen, and amino group is closely related to the antibacterial activity of the benzofuran . This makes the compound a potential candidate for developing new antibacterial drugs .
Anti-Oxidative Activity
Benzofuran compounds have shown strong anti-oxidative activities . This property can be utilized in the development of drugs for diseases caused by oxidative stress .
Anti-Viral Activity
Benzofuran compounds have also shown strong anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Herbicidal Activity
Some benzofuran compounds have been used in the synthesis of herbicidal ionic liquids . These compounds have shown promising results in controlling the growth of unwanted plants .
Synthesis of Complex Benzofuran Derivatives
Benzofuran compounds are used in the synthesis of complex benzofuran derivatives . These derivatives have a wide range of applications in medicinal chemistry .
Future Directions
Benzofuran compounds, including “N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
properties
IUPAC Name |
3-[[2-(2-methylphenoxy)acetyl]amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4/c1-16-9-5-7-13-19(16)29-15-21(27)26-22-18-12-6-8-14-20(18)30-23(22)24(28)25-17-10-3-2-4-11-17/h2-14H,15H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRQSUMQTGDMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-(2-(o-tolyloxy)acetamido)benzofuran-2-carboxamide |
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